2,6-DIFLUORO-N-(4-PYRIDINYL)BENZAMIDE
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O/c13-9-2-1-3-10(14)11(9)12(17)16-8-4-6-15-7-5-8/h1-7H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBULEGEZPKUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Approaches to N-(Pyridinyl)Benzamides
The creation of N-(pyridinyl)benzamides is a central task in medicinal and materials chemistry. A variety of synthetic routes have been developed to achieve this linkage. One common method involves the amidation reaction between a benzoic acid derivative and an aminopyridine. This can be accomplished by activating the carboxylic acid, for instance, by converting it to an acyl chloride, which then readily reacts with the amine.
Alternatively, various coupling reagents can be employed to facilitate the direct formation of the amide bond from the carboxylic acid and the amine. acs.org Catalytic methods have also gained prominence, including the use of bimetallic metal-organic frameworks (MOFs) as heterogeneous catalysts for the amidation of aminopyridines with other precursors. mdpi.com For example, a Fe2Ni-BDC bimetallic MOF has been shown to be effective in the synthesis of N-(pyridin-2-yl)-benzamide from 2-aminopyridine (B139424) and trans-β-nitrostyrene. mdpi.com While this example pertains to the 2-pyridinyl isomer, the underlying principles of catalysis are broadly applicable to the synthesis of other isomers.
A range of synthetic methods for N-pyridinyl benzamides is summarized in the table below.
| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product | Reference |
| Benzoic Acid Derivative | Aminopyridine | Coupling Reagent (e.g., DCC, EDC) | N-(Pyridinyl)Benzamide | acs.org |
| Benzoyl Chloride | Aminopyridine | Base (e.g., Pyridine (B92270), Triethylamine) | N-(Pyridinyl)Benzamide | researchgate.net |
| trans-β-nitrostyrene | 2-Aminopyridine | Fe2Ni-BDC MOF | N-(pyridin-2-yl)-benzamide | mdpi.com |
| 3-Nitrobenzoic acid | 2-Aminopyridine derivatives | Multi-step synthesis | N-pyridin-2-yl benzamide (B126) analogues | brieflands.com |
Specific Synthesis of 2,6-Difluoro-N-(4-Pyridinyl)Benzamide
The synthesis of the title compound, this compound, can be achieved through several strategic pathways that leverage the reactivity of 2,6-difluorobenzoyl precursors.
A direct and efficient method for the synthesis of this compound is the condensation reaction between a 2,6-difluorobenzoyl precursor and 4-aminopyridine (B3432731). A common precursor is 2,6-difluorobenzoyl chloride. This reaction is analogous to the synthesis of 2,6-Difluoro-N-(prop-2-ynyl)benzamide, where 2,6-difluorobenzoyl chloride is reacted with prop-2-yn-1-amine in the presence of a base. researchgate.net
In a typical procedure for the synthesis of the target molecule, 4-aminopyridine would be dissolved in a suitable solvent, such as dichloromethane, and a non-nucleophilic base like diisopropylethylamine (DIPEA) would be added. The reaction mixture is then cooled, and 2,6-difluorobenzoyl chloride is added. The reaction proceeds to form the desired amide bond. researchgate.net
Reaction Scheme:
Typical Reaction Conditions:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reference |
| 2,6-Difluorobenzoyl chloride | 4-Aminopyridine | Diisopropylethylamine (DIPEA) | Dichloromethane | 0 °C to room temperature | researchgate.net |
2,6-Difluorobenzoic acid serves as a crucial starting material for the synthesis of various derivatives, including the title compound. It can be activated in situ using a variety of coupling reagents to facilitate amide bond formation with 4-aminopyridine. Furthermore, it is a key intermediate in the synthesis of more complex molecules. For instance, in a multi-step synthesis, 2,6-difluorobenzoic acid is coupled with an ethyl-linked indazole intermediate to form a more complex benzamide derivative. vulcanchem.com This highlights the versatility of 2,6-difluorobenzoic acid as a building block in derivative synthesis.
The this compound scaffold can serve as an intermediate in the multi-step synthesis of more complex analogues. A representative example is the synthesis of 2,6-difluoro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide. vulcanchem.com In this synthesis, the final step involves the coupling of 2,6-difluorobenzoic acid with a pre-assembled ethyl-linked tetrahydroindazole-pyridine core. This demonstrates a modular approach where the 2,6-difluorobenzamide (B103285) moiety is introduced late in the synthetic sequence to build a larger, more complex molecule. This strategy allows for the independent synthesis and modification of different fragments of the target molecule before their final assembly.
Derivatization and Functionalization Strategies
The chemical structure of this compound offers multiple sites for further chemical modification. Both the benzene (B151609) and pyridine rings can be functionalized to produce a diverse range of derivatives.
Benzene Ring Functionalization:
The benzene ring of the 2,6-difluorobenzamide moiety can be functionalized through various aromatic substitution reactions. The two fluorine atoms are strong ortho, para-directing deactivators for electrophilic aromatic substitution. However, the amide group is an ortho, para-directing activator. The interplay of these electronic effects, along with steric hindrance from the amide group and the pyridine ring, will govern the regioselectivity of such reactions.
A powerful strategy for the regioselective functionalization of the benzene ring is directed ortho-metalation. The amide group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho position (C3) by a strong base like an organolithium reagent. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C3 position.
Pyridine Ring Functionalization:
The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution. However, functionalization can be achieved under specific conditions. One approach is to first convert the pyridine to a pyridine-N-oxide, which activates the ring towards electrophilic attack, particularly at the C4 position.
More recent and highly effective methods for the regioselective functionalization of pyridines involve the formation of N-functionalized pyridinium (B92312) salts. dntb.gov.uaresearchgate.net These salts enhance the reactivity and allow for site-selective functionalization at the C2 and C4 positions under mild conditions, often using radical-based processes under visible light irradiation. dntb.gov.uaresearchgate.net For N-(4-pyridinyl)benzamide, derivatization at the pyridine nitrogen would lead to a pyridinium salt, which could then undergo regioselective C-H functionalization at the C2 and C6 positions. Another strategy for C4 functionalization involves the transformation of the C4-H bond into a phosphonium (B103445) salt, which can then be converted to other functional groups like ethers. acs.orgresearchgate.net
Introduction of Heterocyclic Moieties (e.g., Pyrimidine)
The incorporation of additional heterocyclic rings, such as pyrimidine (B1678525), onto the benzamide scaffold can significantly alter its chemical properties. The primary strategies for achieving this involve cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.
One of the most prominent methods for N-arylation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is effective for forming a C-N bond between an aryl halide and an amine. In the context of modifying a pyridinylbenzamide structure, this could involve reacting a halogenated pyridinylbenzamide with an aminopyrimidine or, conversely, a halogenated pyrimidine with an amino-functionalized pyridinylbenzamide. For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using dichlorobis(triphenylphosphine)palladium(II) as the catalyst, with xantphos (B1684198) as the ligand and sodium tert-butoxide as the base. nih.govresearchgate.net This approach has demonstrated moderate to good yields, ranging from 27% to 82%, in refluxing toluene. nih.govresearchgate.net
Nickel-catalyzed cross-coupling reactions also offer a powerful alternative for the arylation of weak N-nucleophiles. acs.org This method can be applied to the arylation of heterocyclic amines like aminopyrimidine, expanding the toolkit for creating complex molecules. acs.org
Electrochemical methods present a milder alternative for cross-coupling. A process utilizing a sacrificial iron anode in conjunction with a nickel(II) catalyst has been developed for the reductive cross-coupling between 4-amino-6-chloropyrimidines and functionalized aryl halides, yielding novel 4-amino-6-arylpyrimidines. nih.gov
The following table summarizes representative conditions for the introduction of aryl moieties to pyrimidines, a reaction class applicable for the synthesis of pyrimidine-containing benzamide derivatives.
Table 1: Conditions for N-Arylation of Aminopyrimidines and C-Arylation of Chloropyrimidines
| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Yield Range | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | PdCl₂(PPh₃)₂, Xantphos, NaOtBu | Aryl bromides, Aminopyrimidines | N-Arylpyrimidin-2-amines | 27-82% | nih.govresearchgate.net |
| Nickelaelectrocatalysis | NiCl₂·dme, dtbbpy, Et₃N | Aryl halides, Pyrimidine amine | Arylated pyrimidine amine | Moderate to good | acs.org |
| Electrochemical Cross-Coupling | Ni(II) catalyst, Fe anode | 4-Amino-6-chloropyrimidines, Aryl halides | 4-Amino-6-arylpyrimidines | Moderate to high | nih.gov |
Alkylation and Related Modifications
Alkylation represents a key strategy for modifying the core structure of this compound, allowing for the fine-tuning of its physicochemical properties. Modifications can be directed towards the benzamide nitrogen or the aromatic rings.
N-Alkylation of Benzamides:
The direct N-alkylation of the amide nitrogen can be achieved through various catalytic methods. A notable example is the use of cobalt nanoparticles supported on carbon for the N-alkylation of benzamides with alcohols. nih.gov This method proceeds via a "borrowing hydrogen" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then condenses with the amide, followed by hydrogenation of the resulting enamine intermediate. nih.gov This approach is advantageous due to its use of readily available alcohols as alkylating agents and the formation of water as the only byproduct. nih.gov
C-H Alkylation:
More advanced techniques allow for the direct alkylation of C-H bonds. Iridium-catalyzed enantioselective ortho-alkylation of the N-aryl group in N-arylbenzamides has been demonstrated with vinyl ethers. thieme-connect.comthieme-connect.com This reaction utilizes a hydroxoiridium catalyst with chiral phosphoramidite-olefin hybrid ligands to achieve high yields and enantioselectivity. thieme-connect.comthieme-connect.com While this applies to the N-aryl portion, similar principles of directed C-H activation could potentially be applied to the pyridine ring of the target molecule.
Selective mono-alkylation at the ortho-position of N-methoxybenzamides has also been achieved, highlighting the possibility of controlled functionalization of the benzoyl moiety. rsc.org
The table below outlines different approaches to the alkylation of benzamide-related structures.
Table 2: Methodologies for Alkylation of Benzamide Derivatives
| Alkylation Type | Catalyst/Reagents | Alkylating Agent | Substrate | Key Features | Reference |
|---|---|---|---|---|---|
| N-Alkylation | Cobalt nanoparticles on carbon, KOH | Alcohols | Benzamides | Broad substrate scope, use of renewable alkylating agents | nih.gov |
| ortho-C–H Alkylation | [Ir(OH)(cod)]₂, Chiral phosphoramidite–olefin ligand | Vinyl ethers | N-Arylbenzamides | High branch selectivity and enantioselectivity | thieme-connect.comthieme-connect.com |
| ortho-C–H Alkylation | Norbornene derivatives | Alkyl halides | N-Methoxybenzamides | Highly mono-selective | rsc.org |
Catalytic Systems and Reaction Optimization in Benzamide Synthesis
The synthesis of this compound itself hinges on the efficient formation of the amide bond between a 2,6-difluorobenzoyl derivative and 4-aminopyridine. The optimization of this reaction is critical for achieving high yields and purity.
The direct synthesis of a related compound, 2,6-difluoro-N-(prop-2-ynyl)benzamide, has been reported via the reaction of 2,6-difluorobenzoyl chloride with prop-2-yn-1-amine in the presence of diisopropylethylamine (DIPEA) in dichloromethane. researchgate.net This represents a standard and effective method for amide bond formation. The synthesis of the key intermediate, 2,6-difluorobenzamide, can be achieved by the non-catalytic hydrolysis of 2,6-difluorobenzonitrile (B137791) in a near-critical water medium. google.com
For more complex or sensitive substrates, specialized catalytic systems are employed. Bimetallic metal-organic frameworks (MOFs), such as Fe₂Ni-BDC, have been shown to be effective heterogeneous catalysts for the synthesis of N-(pyridin-2-yl)-benzamides. mdpi.com These catalysts offer advantages in terms of recyclability and efficiency. mdpi.com The reaction conditions, including temperature, catalyst loading, solvent, and molar ratio of reactants, are crucial parameters that require optimization to maximize the yield of the desired benzamide. mdpi.com
The following table provides a summary of catalytic systems and conditions relevant to the synthesis of N-pyridinyl benzamides.
Table 3: Catalytic Systems for N-Pyridinyl Benzamide Synthesis
| Catalyst System | Reactants | Solvent | Temperature | Key Outcome | Reference |
|---|---|---|---|---|---|
| Fe₂Ni-BDC (Bimetallic MOF) | 2-Aminopyridine, trans-β-nitrostyrene | Dichloromethane | 80 °C | High efficiency and catalyst reusability for N-(pyridin-2-yl)-benzamide | mdpi.com |
| Diisopropylethylamine (DIPEA) | 2,6-Difluorobenzoyl chloride, Prop-2-yn-1-amine | Dichloromethane | 0 °C to RT | Direct synthesis of a 2,6-difluorobenzamide derivative | researchgate.net |
| None (Hydrolysis) | 2,6-Difluorobenzonitrile, Water | Water (near-critical) | 300-350 °C | Synthesis of 2,6-difluorobenzamide intermediate | google.com |
Advanced Structural Characterization and Elucidation
Spectroscopic Profiling of 2,6-Difluoro-N-(4-Pyridinyl)Benzamide and Derivatives
Spectroscopic analysis is fundamental to elucidating the molecular structure of this compound. Techniques such as NMR, vibrational spectroscopy, mass spectrometry, and UV-Vis spectroscopy each contribute unique pieces of information that, when combined, provide a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the connectivity and chemical environment of atoms within a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be inferred from its constituent parts and related structures.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the difluorobenzoyl and pyridinyl rings, as well as a characteristic signal for the amide (N-H) proton. The protons on the pyridine (B92270) ring adjacent to the nitrogen (positions 2 and 6) would appear further downfield than those at positions 3 and 5 due to the electron-withdrawing effect of the nitrogen atom. The protons on the difluorobenzene ring would exhibit splitting patterns influenced by both neighboring protons and through-space coupling with the fluorine atoms.
¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be found significantly downfield (typically 160-170 ppm). The carbons directly bonded to fluorine atoms would show characteristic splitting (C-F coupling) and would be shifted downfield compared to their non-fluorinated analogues.
¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atoms. For a 2,6-difluoro substituted ring, a single signal would be expected if the rotation around the C-C(O) bond is fast on the NMR timescale, indicating chemical equivalence. The chemical shift would be characteristic of fluorine atoms attached to an aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and Related Compounds
| Atom | This compound (Predicted) | N-(pyridin-4-yl)benzamide (Reference) |
| ¹H NMR | ||
| Amide N-H | 10.0 - 11.0 (broad s) | ~10.4 (s) |
| Pyridinyl H-2, H-6 | ~8.5 (d) | ~8.5 (d) |
| Pyridinyl H-3, H-5 | ~7.7 (d) | ~7.8 (d) |
| Benzoyl H-3, H-5 | ~7.1 (t) | ~7.9 (d) |
| Benzoyl H-4 | ~7.5 (m) | ~7.5 (m) |
| ¹³C NMR | ||
| Amide C=O | ~163 | ~166 |
| Benzoyl C-1 | ~115 (t) | ~135 |
| Benzoyl C-2, C-6 | ~160 (dd) | ~128 |
| Benzoyl C-3, C-5 | ~112 (d) | ~129 |
| Benzoyl C-4 | ~133 (t) | ~132 |
| Pyridinyl C-2, C-6 | ~150 | ~151 |
| Pyridinyl C-3, C-5 | ~114 | ~114 |
| Pyridinyl C-4 | ~145 | ~145 |
Note: Predicted values are estimates based on typical chemical shifts and data from analogous structures. 's' denotes singlet, 'd' doublet, 't' triplet, 'm' multiplet, 'dd' doublet of doublets.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a prominent absorption band for the N-H stretching of the secondary amide group, typically in the range of 3200-3400 cm⁻¹. The amide C=O stretching (Amide I band) would appear as a strong absorption around 1650-1680 cm⁻¹. The N-H bending (Amide II band) is expected near 1520-1550 cm⁻¹. Strong bands corresponding to C-F stretching vibrations are anticipated in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching and ring vibrations would also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring breathing modes, particularly the symmetric vibrations of the pyridine and benzene (B151609) rings, often produce strong signals in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| Amide N-H | Stretch | 3200 - 3400 | Medium-Strong (IR) |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium (IR, Raman) |
| Amide C=O (Amide I) | Stretch | 1650 - 1680 | Strong (IR) |
| Amide N-H (Amide II) | Bend | 1520 - 1550 | Medium-Strong (IR) |
| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium-Strong (IR, Raman) |
| C-F | Stretch | 1100 - 1300 | Strong (IR) |
High-Resolution Mass Spectrometry (HRMS, EI-MS) for Molecular Formula Verification
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₂H₈F₂N₂O. nih.gov The exact mass calculated for this formula is 234.0605 Da. nih.gov HRMS analysis would aim to detect the molecular ion [M]⁺ or a protonated species [M+H]⁺ with a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition.
Electron Ionization Mass Spectrometry (EI-MS): EI-MS often leads to fragmentation of the molecule. The resulting fragmentation pattern can provide valuable structural information, revealing characteristic fragments such as the pyridinyl group, the difluorobenzoyl group, and losses of CO or F.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound would be dominated by absorptions arising from π→π* transitions within the aromatic benzene and pyridine ring systems. These transitions typically occur at wavelengths below 300 nm. It is also possible that n→π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, could be observed as weaker absorption bands at longer wavelengths. Studies on similar pyridine derivatives have shown the appearance of charge-transfer bands, which can be influenced by solvent and pH. researchgate.net
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and information on intermolecular interactions. While the crystal structure for the title compound is not available, data from closely related derivatives illustrate the type of information obtained.
Determination of Crystal System and Space Group
The crystal system and space group describe the symmetry and periodic arrangement of molecules within the crystal lattice. This information is fundamental to solving a crystal structure. For example, the related compound 2,3-Difluoro-N-(2-pyridyl)benzamide, an isomer of the title compound, crystallizes in the monoclinic crystal system with the space group P2₁/n. nih.govnih.gov Another derivative, 2,6-Difluoro-N-(prop-2-ynyl)benzamide, also crystallizes in the monoclinic system. nih.gov This data suggests that a monoclinic system is a plausible arrangement for this compound as well.
Table 3: Crystallographic Data for Derivatives of this compound
| Compound | Molecular Formula | Crystal System | Space Group | Reference |
| 2,3-Difluoro-N-(2-pyridyl)benzamide | C₁₂H₈F₂N₂O | Monoclinic | P2₁/n | nih.govnih.gov |
| 2,6-Difluoro-N-(prop-2-ynyl)benzamide | C₁₀H₇F₂NO | Monoclinic | P2₁/c | nih.gov |
| 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide | C₁₉H₁₂F₂N₂O₂ | Triclinic | P1 | nih.gov |
Analysis of Molecular Conformation and Dihedral Angles in the Solid State
The amide linkage (-CONH-) in these molecules generally adopts a trans conformation, which is energetically more favorable. This planarity of the amide group, however, does not extend to the entire molecule, as evidenced by the substantial dihedral angles between the aromatic systems.
Elucidation of Intramolecular Non-Covalent Interactions
Intramolecular non-covalent interactions play a vital role in stabilizing the observed conformation of this compound. These weak interactions, including hydrogen bonds and other close contacts, help to lock the molecule into a specific three-dimensional arrangement.
A common intramolecular interaction observed in related structures is the C-H···O=C hydrogen bond. For instance, in N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide, a weak intramolecular C—H⋯O hydrogen bond is present nih.gov. This interaction involves a hydrogen atom from a C-H bond on the pyridinyl ring and the oxygen atom of the carbonyl group, forming a five- or six-membered ring that contributes to the planarity of that portion of the molecule.
Furthermore, N-H···F contacts, although generally weak, can also contribute to the conformational stability. The presence of fluorine atoms at the ortho positions of the benzoyl ring provides opportunities for such interactions with the amide proton. These intramolecular forces are crucial in determining the preferred conformation of the molecule in the absence of intermolecular packing forces.
Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.
For related compounds, Hirshfeld surface analysis reveals the dominant interactions that govern the crystal packing. The most significant contributions often come from H···H, C···H/H···C, and halogen···H contacts. For example, in the crystal structure of 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, the most significant contributions to the crystal packing are from H···H (31.4%), Cl···H/H···Cl (19.9%), and C···H/H···C (19%) contacts nih.gov.
For this compound, it is anticipated that N—H···N, C—H···O, and C—H···F hydrogen bonds would be significant contributors to the crystal packing, leading to the formation of dimers or more extended supramolecular architectures nih.gov. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, with distinct spikes corresponding to specific contact types.
Systematic Structural Studies of Difluoro-N-(Pyridinyl)Benzamide Isomers
Systematic studies of the isomers of Difluoro-N-(pyridinyl)benzamide, where the fluorine atoms are positioned differently on the benzoyl ring or the linkage to the pyridine ring is varied, provide valuable insights into how subtle structural changes can impact the molecular conformation and crystal packing.
For instance, comparing the 2,6-difluoro isomer with a hypothetical 3,5-difluoro isomer would likely reveal significant differences in their solid-state structures. The absence of ortho-fluoro substituents in the latter would reduce steric hindrance, potentially leading to a smaller dihedral angle between the aromatic rings.
The table below summarizes key structural features of related difluorobenzamide derivatives.
| Compound Name | Dihedral Angle (Rings) | Key Intramolecular Interactions | Key Intermolecular Interactions |
| N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide nih.gov | 73.35 (7)°, 81.26 (6)° | C—H⋯O | N—H⋯N, C—H⋯O, C—H⋯F, C—H⋯π, π–π stacking |
| 2,6-difluoro-N-(prop-2-ynyl)benzamide nih.govresearchgate.net | 59.03 (7)° | None prominent | N—H⋯O, C—H⋯F |
| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one nih.gov | 29.96 (2)°, 82.38 (11)° | - | N—H⋯O, C—H⋯O |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed for geometry optimization, which involves finding the lowest energy arrangement of atoms, and for predicting vibrational spectra (e.g., FT-IR and Raman). For benzamide (B126) derivatives, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and torsional angles. ekb.eg
Once the optimized geometry is obtained, a frequency calculation can be performed to ensure the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the vibrational modes. These theoretical spectra are crucial for interpreting experimental data.
Table 1: Predicted Characteristic Vibrational Frequencies for 2,6-difluoro-N-(4-pyridinyl)benzamide using DFT This table is illustrative, based on typical frequency ranges for the specified functional groups as determined by DFT calculations on analogous molecules. researchgate.netresearchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| N-H (Amide) | Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=O (Amide I) | Stretching | 1650-1690 |
| N-H (Amide II) | Bending | 1510-1570 |
| C=C/C=N (Ring) | Stretching | 1400-1600 |
| C-F | Stretching | 1100-1300 |
While DFT is highly efficient, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), offer higher levels of theory for more precise electronic structure determination, albeit at a greater computational cost. These methods are used to calculate key electronic properties that govern a molecule's reactivity and interactions. researchgate.net For molecules like Rufinamide, which contains a 2,6-difluorobenzyl group, these calculations provide insight into the molecule's stability and active regions. mdpi.com
Table 2: Key Electronic Properties Determined by High-Level Quantum Calculations This table presents typical properties calculated for molecules of this class. The values are illustrative.
| Property | Significance |
| HOMO Energy | Energy of the outermost electron orbital; related to electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | Indicates chemical stability and reactivity; a larger gap suggests higher stability. mdpi.com |
| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, highlighting sites for electrophilic and nucleophilic attack. |
Conformational Landscape Analysis and Potential Energy Surface Mapping
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of the 2,6-difluorobenzamide (B103285) scaffold has revealed critical insights. Studies comparing 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) with its non-fluorinated counterpart show that the fluorine atoms at the 2 and 6 positions induce a non-planar conformation. nih.govmdpi.com
By mapping the potential energy surface through rotation of the dihedral angle between the carboxamide group and the aromatic ring, it was found that the lowest energy conformation for the fluorinated compound is not planar. Instead, it exhibits a torsion angle of approximately -27°. nih.govmdpi.com This pre-organized, non-planar structure is closer to the active conformation observed in co-crystallized complexes with its target protein, FtsZ. This suggests that the fluorine atoms act as conformational control elements, reducing the energetic penalty required for the molecule to adopt its bioactive shape upon binding. nih.gov
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For 2,6-difluorobenzamide derivatives, the primary molecular target is the bacterial cell division protein FtsZ. researchgate.net
Docking studies consistently place the 2,6-difluorobenzamide moiety in an allosteric binding site on the FtsZ protein, located in a cleft between the C-terminal domain and the core helix H7. nih.govmdpi.com The binding is stabilized by a network of specific interactions. The amide group is crucial, forming three key hydrogen bonds with the backbone of residues in the binding pocket. mdpi.com The 2,6-difluorophenyl ring fits into a hydrophobic subpocket, where the fluorine atoms contribute to favorable interactions. nih.gov
Key Interactions of the 2,6-Difluorobenzamide Scaffold with FtsZ:
Hydrogen Bonds : The amide NH acts as a hydrogen bond donor to the backbone carbonyl of Val207 and Asn263. The amide carbonyl oxygen acts as a hydrogen bond acceptor from the backbone NH of Leu209. mdpi.com
Hydrophobic Interactions : The difluorinated aromatic ring engages in hydrophobic interactions with several residues. Notably, the 2-fluoro substituent interacts with Val203 and Val297, while the 6-fluoro group interacts with Asn263. nih.gov
Through molecular docking and interaction modeling, key amino acid residues, or "hotspots," within the FtsZ binding site that are critical for ligand recognition and binding have been identified. While precise binding energy calculations require more intensive methods like molecular dynamics simulations, docking scores provide a qualitative assessment of binding affinity and highlight the most important interactions.
The hotspot residues are those that contribute most significantly to the binding energy. For the 2,6-difluorobenzamide scaffold, these are the residues involved in the hydrogen bonding and key hydrophobic contacts described above. The stability of the ligand-protein complex is a direct result of the sum of these individual interactions.
Table 3: Hotspot Residues in the FtsZ Allosteric Site and Their Interactions with the 2,6-Difluorobenzamide Moiety
| FtsZ Residue | Interaction Type | Interacting Ligand Group | Reference |
| Val207 | Hydrogen Bond (Acceptor) | Amide N-H | mdpi.com |
| Leu209 | Hydrogen Bond (Donor) | Amide C=O | mdpi.com |
| Asn263 | Hydrogen Bond (Acceptor) | Amide N-H | mdpi.com |
| Asn263 | Hydrophobic | 6-Fluoro Group | nih.gov |
| Val203 | Hydrophobic | 2-Fluoro Group | nih.gov |
| Val297 | Hydrophobic | 2-Fluoro Group | nih.gov |
| Met98, Phe100, Ile197, etc. | Hydrophobic | Aromatic Ring System | mdpi.com |
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR/Raman Frequencies)
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) and Raman vibrational frequencies can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's structure and bonding.
Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts, based on computational studies of analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | 112.5 (dd, J = 23.7, 19.1 Hz) |
| C2 | 7.17 (tdd, J = 9.2, 5.2, 2.0 Hz) | 154.1 (dd, J = 243.2, 5.7 Hz) |
| C3 | 6.95 (dddd, J = 9.2, 8.7, 2.0, 0.9 Hz) | 111.8 (dd, J = 22.9, 4.2 Hz) |
| C4 | - | 145.2 (dd, J = 10.8, 3.2 Hz) |
| C5 | 6.95 (dddd, J = 9.2, 8.7, 2.0, 0.9 Hz) | 111.8 (dd, J = 22.9, 4.2 Hz) |
| C6 | 7.17 (tdd, J = 9.2, 5.2, 2.0 Hz) | 150.7 (dd, J = 251.2, 7.5 Hz) |
| C=O | - | 162.3 |
| Py-C2', C6' | 8.5 (d) | 150.5 |
| Py-C3', C5' | 7.5 (d) | 114.0 |
| Py-C4' | - | 142.0 |
| N-H | 10.5 (s) | - |
Note: This data is illustrative and based on typical values for similar structures. 'd' denotes a doublet, 't' a triplet, 'q' a quartet, 'm' a multiplet, and 's' a singlet. 'dd', 'tdd', and 'dddd' represent more complex splitting patterns.
IR/Raman Frequencies: Theoretical calculations of vibrational frequencies are crucial for assigning bands in experimental IR and Raman spectra. These calculations can predict the frequencies and intensities of vibrational modes, such as stretching, bending, and torsional motions. For related pyridine (B92270) derivatives, DFT calculations using the B3LYP functional with the 6-31G(d,p) basis set have been employed to determine vibrational wavenumbers.
An illustrative table of predicted vibrational frequencies and their assignments for this compound is provided below.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch | 3450 | 3452 |
| C-H Stretch (Aromatic) | 3100-3000 | 3105-3010 |
| C=O Stretch | 1680 | 1678 |
| C=N Stretch (Pyridine Ring) | 1610 | 1612 |
| C=C Stretch (Aromatic) | 1580-1450 | 1585-1455 |
| C-N Stretch | 1350 | 1348 |
| C-F Stretch | 1250 | 1248 |
| N-H Bend | 1550 | 1548 |
| C-H Bend (in-plane) | 1200-1000 | 1205-1005 |
| C-H Bend (out-of-plane) | 900-700 | 905-705 |
Note: This data is illustrative and based on typical values for similar structures.
Natural Bonding Orbital (NBO) Analysis for Charge Delocalization
Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding. It provides a detailed picture of the electron density distribution and the interactions between orbitals. In molecules like this compound, NBO analysis can elucidate the electronic effects of the fluorine substituents and the pyridine ring on the benzamide core. For substituted benzamides, NBO analysis has been used to understand the influence of substituents on molecular conformation and interactions. researchgate.net
The analysis quantifies the stabilization energy (E⁽²⁾) associated with the delocalization of electron density from an occupied donor NBO to an unoccupied acceptor NBO. Significant E⁽²⁾ values indicate strong electronic interactions. For this compound, key interactions would include the delocalization of lone pairs from the nitrogen and oxygen atoms into the antibonding orbitals of the aromatic rings and the carbonyl group.
An illustrative table of significant NBO interactions is presented below.
| Donor NBO | Acceptor NBO | Stabilization Energy E⁽²⁾ (kcal/mol) |
| LP(1) N(amide) | π(C=O) | 45.8 |
| LP(2) O(carbonyl) | π(C-N amide) | 28.5 |
| π(C=C benz) | π(C=C benz) | 20.1 |
| π(C=N pyr) | π(C=C pyr) | 18.7 |
| LP(1) F | σ*(C-C benz) | 3.2 |
Note: This data is illustrative and based on typical values for similar structures. LP denotes a lone pair, π and σ represent bonding orbitals, and π and σ* represent antibonding orbitals.*
Thermodynamic Property Calculations (e.g., Enthalpies of Formation)
Computational chemistry allows for the calculation of various thermodynamic properties, such as the enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°). These calculations are typically performed using methods like DFT. For pyridine derivatives, DFT methods have been successfully applied to calculate heats of formation. researchgate.netresearchgate.net These theoretical values are important for understanding the stability and reactivity of the compound.
The enthalpy of formation can be calculated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, leading to a cancellation of errors in the calculations.
An illustrative table of calculated thermodynamic properties for this compound at 298.15 K is shown below.
| Thermodynamic Property | Calculated Value |
| Enthalpy of Formation (ΔHf°) | -85.5 kcal/mol |
| Standard Entropy (S°) | 105.2 cal/mol·K |
| Gibbs Free Energy of Formation (ΔGf°) | -42.1 kcal/mol |
| Heat Capacity (Cv) | 45.6 cal/mol·K |
Note: This data is illustrative and based on typical values for similar structures.
Intermolecular Interactions and Supramolecular Assembly
Analysis of Hydrogen Bonding Networks in Crystalline Structures
Hydrogen bonds are among the most influential forces in the crystal structure of fluorinated benzamides. mdpi.com The presence of N-H and C-H donors, along with oxygen, nitrogen, and fluorine acceptors, leads to the formation of robust and predictable hydrogen-bonded motifs.
The classic and most robust hydrogen bond in the crystal structures of benzamide (B126) derivatives is the N-H···O=C interaction. This interaction typically results in the formation of well-defined supramolecular synthons. In many benzamide structures, these interactions lead to the assembly of molecules into centrosymmetric dimers or one-dimensional chains (catemers). researchgate.net The N-H group of the amide acts as a hydrogen bond donor, while the carbonyl oxygen serves as the acceptor, creating a strong and directional interaction that often forms the primary framework of the supramolecular structure.
Beyond the primary amide-amide interactions, a network of weaker C-H···O, C-H···N, and C-H···F hydrogen bonds plays a crucial role in reinforcing the crystal packing. Aromatic and pyridinyl C-H groups can act as weak hydrogen bond donors, interacting with available acceptors.
C-H···N Interactions : The nitrogen atom of the pyridinyl ring is a potent hydrogen bond acceptor and can engage in C-H···N interactions with neighboring molecules.
C-H···F Interactions : The fluorine atoms, with their high electronegativity, can act as acceptors in weak C-H···F hydrogen bonds. These interactions, while individually weak, can be numerous and collectively contribute to the cohesion of the crystal structure, influencing the orientation of molecules within the lattice. acs.orgrsc.org The interplay of these weak interactions is often critical in determining the final three-dimensional architecture.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
| Strong Hydrogen Bond | N-H (Amide) | O=C (Amide) | 1.8 - 2.2 | Forms primary structural motifs (dimers, chains) |
| Weak Hydrogen Bond | C-H (Aromatic) | O=C (Amide) | 2.2 - 2.8 | Stabilizes and links primary motifs |
| Weak Hydrogen Bond | C-H (Aromatic/Pyridinyl) | N (Pyridinyl) | 2.3 - 2.9 | Cross-linking of molecular chains or layers |
| Weak Hydrogen Bond | C-H (Aromatic) | F (Fluoro) | 2.3 - 3.0 | Fine-tunes molecular orientation and packing |
Influence of Fluorine Substitution Pattern on Supramolecular Synthons and Crystal Packing
The 2,6-difluoro substitution pattern has a profound impact on the molecular conformation and the resulting supramolecular assembly. The ortho-fluorine atoms can influence the torsion angle between the benzene (B151609) ring and the amide group due to steric hindrance and electronic effects. This conformational constraint, in turn, affects how the molecules can pack in the solid state. Furthermore, the presence of two ortho-fluorine atoms can sterically shield the amide N-H group, potentially influencing its accessibility for hydrogen bonding. Studies on related fluorinated benzamides have shown that fluorine substitution can suppress disorder that is sometimes observed in non-fluorinated analogues, leading to more ordered crystal structures. acs.orgacs.orgnih.gov The fluorine atoms also introduce the possibility of C-H···F interactions, adding another layer of complexity and directionality to the crystal packing. researchgate.net
Polymorphism and Isomorphism in Fluorinated Benzamide Systems
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including benzamides. researchgate.net Different polymorphs can arise from variations in the network of intermolecular interactions, leading to different crystal packing arrangements and, consequently, different physical properties. The presence of multiple interaction sites in 2,6-Difluoro-N-(4-pyridinyl)benzamide, including strong and weak hydrogen bonds and π-stacking, suggests a complex potential energy landscape where multiple stable or metastable crystal forms could exist. Factors such as solvent of crystallization, temperature, and pressure can influence which polymorph is obtained.
Isomorphism, where different compounds crystallize in the same or very similar structures, is also observed in series of substituted benzamides. For instance, exchanging fluorine for other substituents of similar size, such as chlorine or a methyl group, might lead to isostructural crystals if the dominant intermolecular interactions are preserved. However, the unique electronic properties of fluorine and its ability to participate in C-H···F bonds often lead to distinct packing motifs not observed in their non-fluorinated or differently halogenated counterparts.
Structure Activity Relationship Sar Studies at the Molecular Level
Correlations between Structural Features and Molecular Recognition Profiles
The molecular architecture of 2,6-DIFLUORO-N-(4-PYRIDINYL)BENZAMIDE, characterized by a 2,6-difluorinated benzene (B151609) ring linked to a 4-pyridinyl moiety via an amide bond, dictates its molecular recognition profile. The spatial arrangement of these components, along with their electronic properties, governs the compound's ability to bind to specific biological targets.
Impact of Fluorine Position and Number on Molecular Conformation and Electronic Properties
The presence and positioning of fluorine atoms on the benzamide (B126) ring have a profound impact on the molecule's conformation and electronic properties. The two fluorine atoms at the ortho positions (2 and 6) of the benzene ring introduce significant steric hindrance, which in turn influences the rotational freedom around the C-C(O) bond connecting the ring to the amide group. This steric clash forces the amide group out of the plane of the benzene ring, resulting in a non-planar, or twisted, conformation. This conformational rigidity can be advantageous for biological activity, as it pre-organizes the molecule into a specific three-dimensional shape that may be more complementary to the binding site of a target protein.
From an electronic standpoint, fluorine is a highly electronegative atom. The presence of two fluorine atoms on the benzene ring withdraws electron density, making the ring electron-deficient. This has several consequences:
Increased Acidity of the Amide N-H: The electron-withdrawing nature of the difluorinated ring increases the acidity of the amide proton, enhancing its ability to act as a hydrogen bond donor.
Modulation of Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in proteins.
Potential for Halogen Bonding: The fluorine atoms can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms, further stabilizing the binding of the molecule to its target.
The interruption of π-electron conjugation between the amide group and the benzene ring due to the twisted conformation is a key consequence of the ortho-difluoro substitution. This altered electronic distribution can significantly affect the molecule's reactivity and binding characteristics.
Role of the Pyridinyl Moiety and its Substitution in Molecular Interactions
The 4-pyridinyl moiety plays a crucial role in the molecular interactions of this compound. The nitrogen atom within the pyridine (B92270) ring is a key functional feature, acting as a hydrogen bond acceptor. This allows the molecule to form specific hydrogen bonding interactions with hydrogen bond donors, such as the backbone N-H groups of amino acids in a protein's binding site.
Furthermore, the pyridinyl ring can participate in several other non-covalent interactions:
Cation-π Interactions: Upon protonation, the pyridinium (B92312) cation can engage in strong, non-covalent interactions with the electron-rich faces of aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine. These interactions can significantly contribute to the binding affinity.
π-π Stacking: The aromatic nature of the pyridine ring allows it to stack with other aromatic systems, such as the side chains of aromatic amino acids, through π-π stacking interactions.
Conformational Flexibility of the Amide Linkage and its Implications for Biological Target Engagement
While amide bonds are generally considered to have a high rotational barrier due to their partial double bond character, this can be influenced by the nature of the substituents. In the case of this compound, the ortho-difluoro substitution on the benzamide ring imposes significant steric constraints. This steric hindrance increases the rotational barrier around the C-C(O) bond, leading to a more defined and rigid conformation of the molecule.
The planarity of the amide bond is crucial for its ability to form effective hydrogen bonds. Deviations from planarity can weaken these interactions. The interplay between the steric effects of the ortho-fluorine atoms and the electronic properties of the pyridinyl ring will dictate the preferred conformation of the amide linkage. A more rigid and pre-organized conformation can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. Conversely, some degree of flexibility might be required to allow for an induced-fit mechanism of binding. Therefore, the specific conformational preferences of the amide linkage in this compound are a critical factor in its biological activity.
Rational Design Principles for Modulating Molecular Interactions and Biological Activities
Based on the structure-activity relationships discussed, several rational design principles can be proposed to modulate the molecular interactions and biological activities of this compound. These principles can guide the synthesis of analogues with improved properties, such as enhanced enzyme inhibition or protein modulation.
Table 1: Rational Design Strategies for Modulating Biological Activity
| Structural Moiety | Design Strategy | Desired Outcome |
|---|---|---|
| 2,6-Difluorobenzamide (B103285) Core | Vary the number and position of fluorine atoms | Modulate conformational rigidity, electronic properties, and lipophilicity to optimize target binding and cell permeability. |
| Introduce other halogen or small alkyl groups at the ortho positions | Fine-tune steric hindrance and hydrophobic interactions. | |
| Amide Linkage | Replace the amide with bioisosteres (e.g., thioamide, ester) | Alter hydrogen bonding capabilities and metabolic stability. |
| Introduce substituents on the amide nitrogen | Modify steric bulk and conformational preferences. | |
| 4-Pyridinyl Moiety | Introduce substituents on the pyridine ring | Modulate basicity, hydrogen bonding potential, and steric interactions. |
Investigation of Efflux Pump Substrate Behavior at the Molecular Level
Efflux pumps are transmembrane proteins that can actively transport a wide range of substrates out of cells, leading to decreased intracellular drug concentrations and contributing to multidrug resistance. Understanding whether a compound like this compound is a substrate for efflux pumps is crucial for predicting its efficacy in a cellular context.
At the molecular level, the interaction of a compound with an efflux pump is governed by its physicochemical properties, including its size, shape, lipophilicity, and hydrogen bonding capacity. The structural features of this compound, such as the lipophilic difluorinated ring and the hydrogen bond accepting pyridinyl nitrogen, could potentially make it a substrate for certain efflux pumps.
Computational modeling and in vitro assays are valuable tools for investigating this behavior. Molecular docking studies can predict the binding pose and affinity of the compound within the substrate-binding pocket of an efflux pump. Cellular assays using cell lines that overexpress specific efflux pumps can then be used to experimentally determine if the compound is actively transported out of the cells. By understanding the molecular determinants of efflux pump recognition, it may be possible to design analogues that are less susceptible to efflux, thereby enhancing their intracellular concentration and biological activity.
Applications in Chemical Biology and Advanced Materials Non Clinical Focus
Development of 2,6-Difluoro-N-(4-Pyridinyl)Benzamide as Biochemical Probes
The 2,6-difluorobenzamide (B103285) core is a critical component in the design of biochemical probes for studying complex biological systems. nih.govacs.org Researchers have leveraged this structure to create high-affinity fluorescent probes to investigate the interactions between small molecule inhibitors and their protein targets. nih.gov
A key application has been the development of a competitive binding assay to screen for ligands that target the allosteric site of the bacterial protein FtsZ. acs.org In this system, a fluorescent dye is chemically linked to the benzamide (B126) scaffold. When this probe binds to the FtsZ protein, its fluorescence properties, such as anisotropy, are altered. The subsequent introduction of a non-fluorescent test compound, like a derivative of this compound, that competes for the same binding site will displace the fluorescent probe, causing a measurable reversal of the fluorescence signal. acs.orgmdpi.com This technique provides a powerful high-throughput method for identifying and characterizing new potential FtsZ inhibitors. nih.govacs.org
Targeting Bacterial Cell Division Mechanisms: FtsZ Inhibitors
A primary area of research for 2,6-difluorobenzamide derivatives is their role as inhibitors of the bacterial cell division protein, Filamentous temperature-sensitive protein Z (FtsZ). researchgate.netnih.govnih.gov FtsZ is an essential and highly conserved protein in most bacteria, where it functions as a homolog to eukaryotic tubulin. researchgate.netnih.gov It polymerizes at the future division site to form a contractile structure known as the Z-ring, which is indispensable for bacterial cytokinesis. By disrupting the function of FtsZ, these compounds effectively halt bacterial cell division, making FtsZ a promising target for novel antibacterial agents, particularly in the face of rising antibiotic resistance. researchgate.netnih.gov
The effect of 2,6-difluorobenzamide derivatives on FtsZ function is quantified through various in vitro biochemical assays. These tests directly measure the compound's impact on the protein's ability to polymerize and its enzymatic activity. The addition of these compounds to purified S. aureus FtsZ has been shown to enhance the fraction of polymerized protein, indicating that they stabilize FtsZ polymers. researchgate.net This validation is crucial to confirm that FtsZ is the direct molecular target. researchgate.net
| Assay Type | Principle | Measured Outcome | Reference |
| Light Scattering Assay | Polymerization of FtsZ into filaments increases the scattering of light in a solution. | Increased light scattering signal indicates promotion or stabilization of FtsZ polymers. | researchgate.net |
| GTPase Activity Assay | FtsZ hydrolyzes Guanosine triphosphate (GTP) during its polymerization cycle. The assay measures the rate of phosphate (B84403) release. | Inhibition or modulation of the rate of GTP hydrolysis indicates that the compound interferes with FtsZ's enzymatic function. | researchgate.net |
| Fluorescence Polarization/Anisotropy | A fluorescently-labeled probe based on the benzamide scaffold is displaced from FtsZ by a competing inhibitor, causing a change in the polarization of emitted light. | A decrease in fluorescence polarization indicates that the test compound is binding to the same allosteric site on FtsZ as the probe. | mdpi.com |
This table summarizes common in vitro assays used to characterize the interaction between 2,6-difluorobenzamide derivatives and the FtsZ protein.
Treatment of bacteria with FtsZ inhibitors based on the 2,6-difluorobenzamide scaffold leads to distinct and observable changes in cell morphology. Since the compounds block cytokinesis without immediately affecting cell growth, the bacteria continue to elongate but fail to divide, resulting in a filamentous phenotype. mdpi.com
Fluorescence microscopy studies using strains that express a fluorescently tagged FtsZ protein (FtsZ-GFP) provide a clearer picture of the inhibitor's effect. In untreated cells, FtsZ localizes into a sharp, well-defined Z-ring at the mid-cell. However, upon treatment with these inhibitors, the Z-ring is impaired, and FtsZ localization becomes disrupted. mdpi.com This failure to form a functional Z-ring is a direct visual confirmation of the compound's mechanism of action at a cellular level and serves as a key cytological profile for this class of inhibitors. mdpi.com For instance, treatment of B. cenocepacia with a related inhibitor led to cell lysis and a cessation of cell division. frontiersin.org
At the enzymatic level, 2,6-difluorobenzamide derivatives act as allosteric inhibitors of FtsZ. mdpi.com This means they bind to a site on the protein distinct from the active GTP-binding site. mdpi.com Molecular docking and conformational analysis studies have revealed the critical role of the fluorine atoms on the benzamide ring. These atoms induce a non-planar conformation of the molecule, which is energetically favorable for fitting into the allosteric binding pocket on the FtsZ protein. mdpi.com
Once bound, the inhibitor stabilizes the FtsZ polymer. This interaction does not necessarily prevent polymerization but rather modulates it, leading to the formation of aberrant, hyperstable filaments that are unable to properly assemble into a dynamic, contractile Z-ring. researchgate.net The carboxamide group of the benzamide is essential for this activity, forming critical hydrogen bonds with amino acid residues within the binding pocket. mdpi.com Modifying this group has been shown to be highly detrimental to the compound's inhibitory activity. mdpi.com
Role as Versatile Intermediates in Fine Chemical Synthesis
The 2,6-difluorobenzamide structure serves as a valuable and versatile intermediate in fine chemical synthesis, particularly within medicinal chemistry. researchgate.netnih.gov Its core structure is used as a scaffold upon which further chemical complexity can be built to explore structure-activity relationships (SAR). researchgate.netnih.gov
For example, researchers have synthesized novel series of antibacterial agents by introducing different substituents at the 3-position of the 2,6-difluorobenzamide ring. nih.gov In other work, various substituted heterocycles have been linked to the 2,6-difluorobenzamide core through a methylenoxy bridge to produce a library of compounds for antimicrobial testing. researchgate.netnih.gov The synthesis of these derivatives allows for the systematic optimization of biological activity, selectivity, and pharmacokinetic properties. The relative ease of modifying the core 2,6-difluorobenzamide structure makes it a foundational building block for developing new FtsZ inhibitors. researchgate.netnih.gov
Potential Applications in Agrochemical and Biotechnology Research
The 2,6-difluorobenzamide moiety is a key intermediate in the synthesis of benzoylurea (B1208200) insecticides. google.com This class of agrochemicals acts by inhibiting the synthesis of chitin, a crucial component of insect exoskeletons. This targeted mechanism disrupts insect growth and development. nbinno.com The utility of 2,6-difluorobenzamide as a precursor for these established pesticides highlights its importance in the agrochemical industry. google.comnbinno.com It is a known environmental transformation product of several commercial pesticides, including Lufenuron, Novaluron, and Teflubenzuron. nih.gov
While the primary focus of research on this compound and its close analogues has been on antibacterial FtsZ inhibition, the fundamental nature of this target has broader biotechnological implications. nih.gov Since FtsZ is essential for cell division in a wide range of bacteria, inhibitors could potentially be explored for controlling bacterial populations in various non-clinical contexts, such as preventing biofilm formation or managing plant-pathogenic bacteria.
Future Research Trajectories and Current Challenges
Exploration of Novel Synthetic Routes for Diverse 2,6-Difluoro-N-(4-Pyridinyl)Benzamide Analogues
A primary challenge in the development of this compound-based compounds is the need for versatile and efficient synthetic strategies to generate a wide array of analogues. The creation of diverse chemical libraries is essential for comprehensive structure-activity relationship (SAR) studies, which aim to optimize potency, selectivity, and pharmacokinetic properties. cam.ac.uk
Current research focuses on developing flexible synthetic pathways that allow for the easy modification of both the 2,6-difluorobenzamide (B103285) core and the N-(4-pyridinyl) moiety. Methodologies such as palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, are being explored to introduce a variety of aryl and heteroaryl groups. nih.gov Additionally, strategies for the efficient synthesis of N-aryl amides from less reactive aromatic amines are being investigated to broaden the scope of accessible analogues. ulisboa.ptresearchgate.net The development of one-pot synthesis procedures is also a key goal, as it can streamline the production of these compounds, making the research process more efficient. researchgate.netnih.gov The ultimate aim is to create synthetic routes that are amenable to diversity-oriented synthesis, enabling the rapid generation of a large number of distinct compounds for biological screening. mdpi.com
Table 1: Synthetic Strategies for Analogue Generation
| Strategy | Description | Potential for Diversity |
|---|---|---|
| Cross-Coupling Reactions | Palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C and C-N bonds, allowing for varied substitutions on the aromatic rings. | High |
| Amide Bond Formation | Exploration of various coupling reagents and conditions to efficiently link diverse carboxylic acids and amines. | Moderate to High |
| Diversity-Oriented Synthesis (DOS) | Multi-step sequences designed to generate a wide range of structurally distinct molecules from a common starting material. | Very High |
| One-Pot Procedures | Combining multiple reaction steps into a single process to improve efficiency and yield. | Moderate |
Integration of Advanced Computational Methods for Predictive Molecular Design
To navigate the vast chemical space of possible analogues, advanced computational methods are becoming indispensable tools for predictive molecular design. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are being employed to rationalize the interactions between 2,6-difluorobenzamide derivatives and their biological targets, primarily FtsZ. nih.govnih.govmdpi.comrecentscientific.com
Molecular docking studies help predict the binding poses of novel analogues within the FtsZ active site, providing insights into key interactions that contribute to inhibitory activity. researchgate.netnih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active. QSAR models are being developed to establish mathematical relationships between the chemical structures of the compounds and their biological activities, enabling the prediction of the potency of unsynthesized analogues. nih.govyoutube.com Furthermore, the use of machine learning and artificial intelligence is enhancing the accuracy of these predictive models, allowing for more effective screening of virtual compound libraries. mdpi.comarxiv.orgnih.gov These in silico approaches accelerate the drug discovery process by focusing laboratory efforts on the most promising candidates. acs.org
Table 2: Computational Tools in Drug Design
| Method | Application | Outcome |
|---|---|---|
| Molecular Docking | Predicts the binding orientation of a ligand to its target protein. | Identifies key binding interactions and prioritizes compounds for synthesis. |
| QSAR | Relates chemical structure to biological activity. | Predicts the potency of new analogues. |
| Virtual Screening | Computationally screens large libraries of compounds against a target. | Identifies potential hit compounds for further investigation. |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Provides insights into the stability of ligand-protein complexes. |
Identification and Validation of New Molecular Targets beyond FtsZ Inhibition
While FtsZ is the most well-characterized target for 2,6-difluorobenzamide derivatives, a significant challenge and area of future research is the identification and validation of new molecular targets. patsnap.comresearchgate.net Relying on a single target can lead to the development of resistance, so exploring alternative mechanisms of action is crucial. patsnap.com Research into other benzamide-containing compounds has shown that this chemical scaffold can interact with a variety of biological targets, suggesting that this compound analogues may also have broader biological activities. science.govmdpi.comnih.gov
Future research will likely involve screening these compounds against panels of other essential bacterial proteins to identify potential new targets. mdpi.com Furthermore, investigating the potential for these compounds to have activity in other therapeutic areas, such as oncology or neurodegenerative diseases, could open up new avenues for their application. mdpi.com The challenge lies not only in identifying new targets but also in validating them to ensure that the observed biological effects are due to specific interactions. Ensuring selectivity and minimizing off-target effects, particularly against human proteins like tubulin, remains a critical aspect of this research. patsnap.comnih.gov
Development of High-Throughput Screening Platforms for Mechanistic Insights
To efficiently screen large libraries of newly synthesized analogues and to gain deeper mechanistic insights, the development of robust high-throughput screening (HTS) platforms is essential. asm.org Both target-based and cell-based HTS assays are being developed and optimized for this purpose. nih.govasm.org
Addressing Synthetic Accessibility and Scalability for Research Materials
A fundamental challenge in the research and development of this compound and its analogues is ensuring the synthetic accessibility and scalability of these compounds. For extensive preclinical and potential clinical studies, it is necessary to produce sufficient quantities of lead compounds. This requires the development of synthetic routes that are not only efficient but also cost-effective and scalable.
A key focus is on the reliable and large-scale production of crucial starting materials, such as 2,6-difluorobenzoyl chloride. chemicalbook.comchemimpex.com The cost and availability of raw materials, such as those containing fluorine, can be a significant bottleneck. google.comgoogle.com Therefore, research into alternative and more economical synthetic pathways is ongoing. The transition from small-scale laboratory synthesis to large-scale production presents numerous challenges, including reaction optimization, purification methods, and ensuring consistent product quality. Addressing these issues of synthetic accessibility and scalability is paramount for the continued progress of this promising class of compounds from the research laboratory toward potential therapeutic applications.
Q & A
Q. Primary techniques :
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -120 ppm for aromatic fluorines). ¹H NMR resolves pyridinyl protons (δ 7.5–8.5 ppm) and benzamide NH (δ ~10 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₁₂H₉F₂N₂O: theoretical [M+H⁺] = 249.07) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and fluorine positions .
Advanced: How does the fluorination pattern at the 2,6-positions influence binding affinity to kinase targets like PI3K or ROCK?
The 2,6-difluoro substitution enhances:
- Electron-withdrawing effects : Polarizes the benzamide ring, strengthening hydrogen bonds with kinase active sites (e.g., PI3K ATP-binding pocket).
- Lipophilicity : Fluorine atoms improve membrane permeability, critical for cellular assays.
Experimental validation : - Docking studies : Compare binding poses of fluorinated vs. non-fluorinated analogs using software like AutoDock Vina.
- IC₅₀ assays : Fluorinated derivatives show 3–5-fold lower IC₅₀ values in PI3K inhibition studies compared to non-fluorinated analogs .
Advanced: What experimental strategies resolve discrepancies in crystallographic data for this compound?
Q. Common challenges :
- Disorder in fluorine positions : Use SHELXL’s PART instruction to model alternative fluorine orientations.
- Twinned crystals : Apply TWIN laws in SHELX to refine data from non-merohedral twinning .
Validation steps :
Rigorous data filtering : Exclude outliers (I/σ(I) < 2) to improve R-factors.
Hirshfeld surface analysis : Maps electron density to confirm intermolecular interactions (e.g., C–H···F contacts) .
Advanced: How should researchers design in vitro assays to evaluate anticancer efficacy of this compound?
Q. Methodology :
- Cell lines : Use PI3K-dependent cancer lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer).
- Dose-response curves : Test concentrations (0.1–100 µM) over 48–72 hours.
- Endpoints :
- MTT assay : Measure cell viability.
- Western blot : Quantify phosphorylation of downstream targets (e.g., Akt at Ser473).
Controls : Include LY294002 (PI3K inhibitor) and vehicle (DMSO ≤0.1%) .
Advanced: What computational approaches predict off-target interactions of this compound?
Q. Strategies :
- Pharmacophore modeling : Align compound features (fluorine, pyridinyl N) with known kinase pharmacophores.
- Molecular dynamics (MD) : Simulate binding stability in ROCK2 or PI3Kγ over 100 ns trajectories (AMBER/CHARMM force fields).
- ADMET prediction : SwissADME predicts logP (~2.5) and CYP450 inhibition risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
